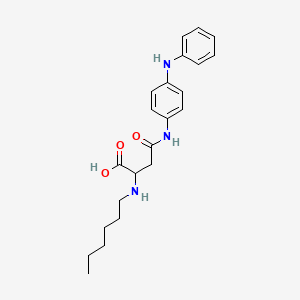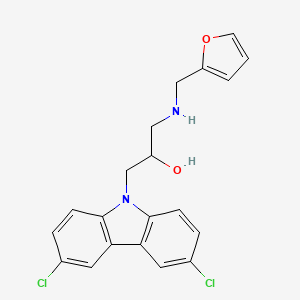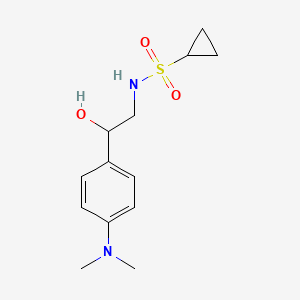![molecular formula C20H19F4NO2 B2819069 (E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 338401-23-3](/img/structure/B2819069.png)
(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a fluorophenyl group, a trifluoromethyl group, and an ethoxy group. These groups are likely to influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the fluorine atoms, which could cause the molecule to have a polar nature. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could make the compound reactive. Additionally, the presence of the ethoxy group could make the compound susceptible to reactions involving nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of fluorine atoms could increase the compound’s polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Metabolic Fate and Environmental Impact
Metabolic Pathways and Toxicological Effects : The metabolic fate of compounds such as amitriptyline and its derivatives has been extensively studied, providing insights into oxidative metabolism and the production of various metabolites. Such studies highlight the importance of understanding the metabolic pathways and potential toxicological effects of chemical compounds on both humans and the environment (Breyer-Pfaff, 2004).
Environmental Presence and Effects on Marine Biota : Research on the presence of chemical compounds in the environment and their effects on marine biota emphasizes the need for careful consideration of the environmental impact of chemical releases. Studies have shown that compounds such as ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane have been detected in water samples, sediments, and marine organisms, suggesting potential risks to aquatic ecosystems and human health due to bioaccumulation (da Silva et al., 2021).
Analytical Techniques and Biodegradation
Analytical Methods for Compound Detection : The development and optimization of analytical methods for the detection and quantification of chemical compounds, including biogenic amines and their metabolites in biological matrices, foodstuff, and beverages, are crucial for understanding their distribution, metabolism, and potential effects. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been highlighted for their sensitivity and specificity (Teunissen et al., 2010).
Biodegradation and Environmental Removal : Studies on the biodegradation of aromatic compounds by microorganisms like Escherichia coli and Pseudomonas species offer insights into the natural processes that can mitigate the environmental impact of chemical pollutants. These studies provide a basis for engineering microbial systems for the effective removal of harmful compounds from the environment (Díaz et al., 2001); (Luengo & Olivera, 2020).
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-[2-(4-fluorophenyl)cyclopropyl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO2/c1-13(18-12-19(18)14-5-7-16(21)8-6-14)25-27-10-9-26-17-4-2-3-15(11-17)20(22,23)24/h2-8,11,18-19H,9-10,12H2,1H3/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMICIGMHQXQP-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCCOC1=CC=CC(=C1)C(F)(F)F)C2CC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCCOC1=CC=CC(=C1)C(F)(F)F)/C2CC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2818992.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B2819000.png)



![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)
![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
![3-Bromo-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2819008.png)

